Cl-amidine

Übersicht

Beschreibung

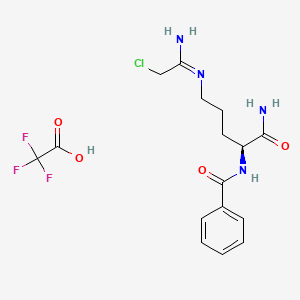

Cl-amidine is a synthetic organic compound. It is characterized by its complex structure, which includes a chloroethanimidamido group, a phenylformamido group, and a pentanamide backbone. The trifluoroacetic acid salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cl-amidine typically involves multiple steps:

Formation of the Chloroethanimidamido Group: This step involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions to form the chloroethanimidamido group.

Formation of the Phenylformamido Group: This step involves the reaction of phenyl isocyanate with an appropriate amine to form the phenylformamido group.

Coupling Reactions: The chloroethanimidamido and phenylformamido groups are then coupled with a pentanamide backbone through a series of condensation reactions.

Formation of the Trifluoroacetic Acid Salt: The final compound is treated with trifluoroacetic acid to form the trifluoroacetic acid salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure the final product’s quality and consistency.

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Cl-amidine contains a 2-chloro-1-iminoethyl group that enables nucleophilic substitution reactions with thiols (Fig. 1 ). This electrophilic moiety facilitates covalent bonding to cysteine residues in PADs, forming a stable thioether adduct. The compound’s L-ornithine backbone mimics arginine, enhancing target specificity .

Key functional groups :

-

2-Chloro-1-iminoethyl : Reactive site for cysteine thiols.

-

Benzoyl group : Enhances membrane permeability.

-

Ornithine amide : Mimics PAD substrates.

Covalent Inhibition Mechanism

This compound irreversibly inhibits PADs via a two-step mechanism:

-

Nucleophilic attack : The catalytic cysteine (Cys) in PADs attacks the electrophilic carbon adjacent to the chloroimino group.

-

Covalent adduct formation : Displacement of chloride yields a stable thioether bond, blocking enzymatic activity .

This reaction is calcium-dependent, as PAD activation requires Ca²⁺-induced conformational changes .

Dose-Dependent Enzyme Inhibition

In reconstructed human epidermis (RHE) models, this compound reduced protein deimination in a concentration-dependent manner :

Table 1: Inhibition of Deimination in RHEs by this compound

| Concentration (μM) | Deimination Rate (% Control) | Significance (vs. Control) |

|---|---|---|

| 100 | 85 ± 25 | p > 0.05 |

| 800 | 55 ± 30 | p = 0.014 |

At 800 μM, this compound halved deimination activity and upregulated autophagy proteins (LC3-II, p62/SQSTM1), altering keratinocyte differentiation .

Isozyme Selectivity

This compound exhibits pan-PAD inhibition but varies in efficacy across isoforms:

Table 2: Inhibition of Recombinant PAD Isozymes

| Isozyme | Relative Inhibition | Key Observations |

|---|---|---|

| PAD1 | Most sensitive | IC₅₀ ~100 μM in filaggrin deimination |

| PAD2/3 | Moderate | Partial co-localization with LC3 in RHEs |

| PAD4 | Weak | Limited data in current studies |

PAD1 inhibition correlates with disrupted epidermal autophagy, while PAD2/3 suppression affects transitional cell formation .

In Vivo Reactivity and Pharmacological Effects

In murine colitis models, this compound (10 mg/kg/day) reduced:

-

Colonic PAD activity : 60% decrease vs. DSS-treated controls .

-

Histological damage : Apoptosis markers (TUNEL) declined by 40% .

These effects confirm systemic bioavailability and irreversible target engagement.

Secondary Reactivity and Functional Impact

Beyond PAD inhibition, this compound derivatives (e.g., BB-Cl-amidine) modify cysteine residues in STING protein, introducing a 423-Da adduct at Cys<sup>148</sup> and blocking oligomerization . This highlights broader thiol reactivity potential, though primary applications remain PAD-centric.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Cancer Treatment

- Mechanism : Cl-amidine has shown potential as an anti-cancer agent by inhibiting vascular endothelial growth factor (VEGF) expression in breast cancer cell lines. In a study utilizing Poly(3-hydroxybutyrate) microspheres for controlled delivery, this compound encapsulation resulted in a 36.5% reduction in VEGF expression in SK-BR-3 cells compared to untreated controls .

- Combination Therapy : The compound's effectiveness was enhanced when combined with rapamycin, leading to improved cytotoxicity against cancer cells .

-

Autoimmune Diseases

- Colitis and Arthritis : this compound has been investigated for its protective effects against colitis and rheumatoid arthritis. In murine models, it reduced inflammation and improved survival rates by modulating immune responses and decreasing pro-inflammatory cytokine levels . For instance, it significantly decreased the incidence of disease in collagen-induced arthritis models without apparent toxicity .

- Systemic Lupus Erythematosus : Research indicates that this compound can alter autoantibody profiles and complement levels in lupus models, suggesting a role in managing systemic lupus erythematosus by inhibiting neutrophil extracellular trap formation .

- Sepsis Management

- Neurodegenerative Disorders

Delivery Mechanisms

The effectiveness of this compound is not only dependent on its pharmacological properties but also on the methods used for its delivery:

- Microsphere Delivery Systems : Studies have explored encapsulating this compound within biodegradable microspheres to achieve controlled release, enhancing its therapeutic efficacy while minimizing side effects .

- Electrospun Templates : Novel delivery vehicles such as electrospun polydioxanone templates have been developed to regulate neutrophil extracellular trap formation, demonstrating local modulation of inflammation and tissue integration .

Case Studies

Wirkmechanismus

The mechanism of action of Cl-amidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-5-(2-Bromoethanimidamido)-2-(phenylformamido)pentanamide

- (2S)-5-(2-Iodoethanimidamido)-2-(phenylformamido)pentanamide

- (2S)-5-(2-Fluoroethanimidamido)-2-(phenylformamido)pentanamide

Uniqueness

Cl-amidine is unique due to the presence of the chloro group, which imparts specific reactivity and stability. The trifluoroacetic acid salt form further enhances its solubility and stability, making it more versatile for various applications compared to its analogs.

Biologische Aktivität

Cl-amidine is a peptidylarginine deiminase (PAD) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of inflammatory diseases, cancer, and immune response modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a small-molecule inhibitor that selectively targets PAD enzymes, which are responsible for the post-translational modification of proteins through citrullination. This modification plays a crucial role in various physiological and pathological processes, including inflammation and autoimmunity. This compound has shown efficacy in several disease models, including sepsis, arthritis, and cancer.

- Inhibition of PAD Activity : this compound inhibits all active PAD isozymes with near-equal potency. Its mechanism involves binding to the active site of PADs, preventing the conversion of arginine residues in proteins to citrulline. This inhibition alters downstream signaling pathways related to inflammation and immune responses .

- Reduction of Inflammatory Cytokines : this compound has been shown to decrease levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various experimental models. For instance, in a cecal ligation and puncture (CLP) model of sepsis, this compound treatment resulted in significantly lower plasma concentrations of these cytokines compared to vehicle controls .

- Impact on Immune Cell Dynamics : this compound treatment has been associated with increased survival rates in sepsis models by enhancing the proliferation and differentiation of innate immune cells. It restores the population of monocytes and granulocytes in bone marrow and peripheral blood .

1. Sepsis Model

In a study examining the effects of this compound on sepsis induced by CLP, mice treated with this compound exhibited a 100% survival rate at 7 days post-surgery compared to a 45% survival rate in control groups. This study highlighted this compound's protective effects against sepsis-induced mortality by reducing histone citrullination and neutrophil extracellular trap (NET) formation .

2. Inflammatory Bowel Disease

This compound demonstrated significant anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis model. The treatment led to reduced disease incidence and severity, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

3. Cancer Research

Recent investigations have identified this compound's cytotoxic effects on glioblastoma multiforme (GBM) cells. In vitro studies revealed that this compound induces apoptosis in GBM cells through mechanisms involving altered autophagy and cell cycle regulation .

Comparative Efficacy

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Model Used | Key Findings | Survival Rate/Effect |

|---|---|---|---|

| Sepsis | CLP model | Reduced cytokine levels; improved survival | 100% at 7 days |

| Inflammatory Bowel Disease | DSS-induced colitis | Decreased disease severity | Significant reduction |

| Cancer | GBM cellular model | Induced apoptosis; altered autophagy | Significant cytotoxicity |

Eigenschaften

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSNMVYWOLUWDD-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.